1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro-
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Overview
Description
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- is a complex organic compound belonging to the class of thiophenium ylides These compounds are characterized by the presence of a sulfur atom within a five-membered ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- typically involves the reaction of propanedioic acid, 2-diazo-1,3-bis(1,1-dimethylethyl) ester (di-tert-butyl diazomalonate) with cyclopenta[b]thiophenes in the presence of catalytic rhodium acetate . This reaction leads to the formation of S—C ylides, which undergo a rearrangement to form the desired heterocycle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the sulfur atom, the compound readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution, where nucleophiles replace existing substituents on the thiophene ring.
Radical Reactions: Radical reactions involving the thiophene ring are also possible, leading to various substitution products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under mild conditions.
Nucleophilic Substitution: Reagents such as alkoxides and amines are used under basic conditions.
Radical Reactions: Radical initiators like peroxides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution typically yields halogenated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Scientific Research Applications
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties are being explored for use in organic electronics and as a component in advanced materials.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity . The compound can affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]thiapyran: Another thiophenium ylide with similar structural features.
Thialene: A related compound formed through rearrangement reactions involving thiophenium ylides.
Uniqueness
1,3,5-Ethanylylidene-2H-cyclopenta(b)thiophenium, hexahydro- is unique due to its specific arrangement of atoms and the presence of the ethanylylidene group, which imparts distinct chemical properties and reactivity compared to other thiophenium ylides .
Properties
CAS No. |
2433-70-7 |
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Molecular Formula |
C9H13S+ |
Molecular Weight |
153.27 g/mol |
IUPAC Name |
1-thioniatetracyclo[5.2.1.02,6.04,8]decane |
InChI |
InChI=1S/C9H13S/c1-5-2-9-6(1)8-4-10(9)3-7(5)8/h5-9H,1-4H2/q+1 |
InChI Key |
MECTUOWHJKYWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C4C2C[S+]3C4 |
Origin of Product |
United States |
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